molecular formula C19H19N3O3 B2976579 2-(2,4-dimethylphenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941896-08-8

2-(2,4-dimethylphenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2976579
CAS RN: 941896-08-8
M. Wt: 337.379
InChI Key: GYBOGRZHELWSEC-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Chloroacetamide Inhibition in Algae

  • Study Context: The chloroacetamide herbicides, including compounds similar to the one , are used to control various weeds in different crops. Their inhibition effect on fatty acid synthesis in green algae has been studied (Weisshaar & Böger, 1989).

Synthesis and Biological Screening

  • Study Context: A series of compounds, including variations of the one , were synthesized and screened against various enzymes like acetylcholinesterase. Their potential for biological applications was assessed (Rehman et al., 2013).

Analgesic Capsaicinoid

  • Study Context: The crystal structure of a compound structurally related to the one was determined, exploring its potential as an analgesic capsaicinoid (Park et al., 1995).

Antimicrobial Evaluation and Hemolytic Activity

  • Study Context: Various 1,3,4-oxadiazole compounds were synthesized and their antimicrobial and hemolytic activities were evaluated, highlighting potential biomedical applications (Gul et al., 2017).

Novel Potential Antipsychotic Agents

  • Study Context: A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, similar in structure to the compound , were synthesized and evaluated for their antipsychotic potential (Wise et al., 1987).

Molecular Conformations in Derivatives

  • Study Context: The molecular conformations of various 4-antipyrine derivatives, including compounds structurally similar to the one , were analyzed for their potential biological activities (Narayana et al., 2016).

Structural Aspects of Isoquinoline Derivatives

  • Study Context: The study analyzed structural aspects of amide-containing derivatives, providing insights into their potential applications in various fields (Karmakar et al., 2007).

Photolysis of Oxadiazolines

  • Study Context: The cleavage of N-O bonds in oxadiazolines, which are structurally related to the compound , was studied under various conditions, indicating potential in photochemical applications (Srimannarayana et al., 1970).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-8-9-14(13(2)10-12)11-17(23)20-19-22-21-18(25-19)15-6-4-5-7-16(15)24-3/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBOGRZHELWSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

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